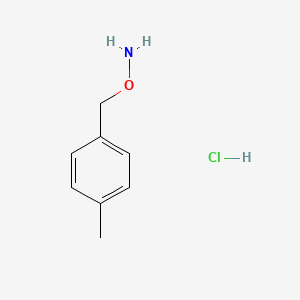

O-(p-Methylbenzyl)hydroxylamine hydrochloride

説明

“O-(p-Methylbenzyl)hydroxylamine hydrochloride” is a chemical compound used in scientific research. It is a derivative of hydroxylamine with the hydroxyl hydrogen replaced by a methyl group . It can also be viewed as a derivative of methanol with the hydroxyl hydrogen replaced by an amino group .

Synthesis Analysis

The compound can be prepared via O-alkylation of hydroxylamine derivatives . For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .Molecular Structure Analysis

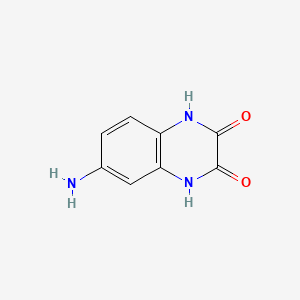

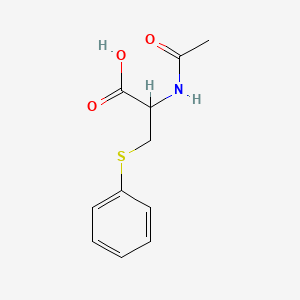

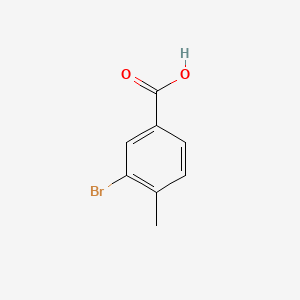

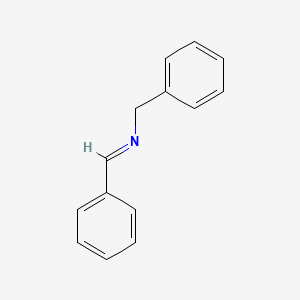

The molecular formula of “O-(p-Methylbenzyl)hydroxylamine hydrochloride” is C7H9NO • HCl . The molecular weight is 159.61 . The structure can be represented by the SMILES string NOCC1=CC=CC=C1.Cl .Chemical Reactions Analysis

The oxygen atom of hydroxylamines having an N-electron-withdrawing substituent acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions . The palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate afforded linear hydroxylamines .Physical And Chemical Properties Analysis

“O-(p-Methylbenzyl)hydroxylamine hydrochloride” is a crystalline solid . It is soluble in polar organic solvents and in water .科学的研究の応用

Electroanalytical Sensing

Hydroxylamine, a principal raw ingredient in the manufacturing of pharmaceuticals, nuclear fuel, and semiconductors, is a mutagenic and carcinogenic substance . Electrochemical methods for monitoring hydroxylamine are portable, quick, affordable, simple, sensitive, and selective enough to maintain adequate constraints in contrast with conventional yet laboratory-based quantification methods .

Environmental Contaminant Monitoring

Hydroxylamine ranks high on the list of environmental contaminants . The advancements in electroanalysis directed toward the sensing of hydroxylamine are significant. These methods are used in real samples for the determination of hydroxylamine .

Pharmaceutical Manufacturing

Hydroxylamine is a principal raw ingredient used in the manufacturing of pharmaceuticals . It’s also a mutagenic impurity in Febuxostat, a drug used for the treatment of hyperuricemia and gout .

High-Performance Liquid Chromatography (HPLC)

A sensitive, derivatized procedure by HPLC technique was developed and validated for the determination of hydroxylamine, a mutagenic impurity at the low level in Febuxostat drug substance according to ICH guidelines .

Nuclear Fuel Production

Hydroxylamine is a key ingredient in the production of nuclear fuel . Its monitoring and control are crucial for safe and efficient production.

Semiconductor Manufacturing

In the semiconductor industry, hydroxylamine is used due to its unique properties . The ability to monitor and control its levels is vital for the manufacturing process.

作用機序

Target of Action

O-(p-Methylbenzyl)hydroxylamine hydrochloride, also known as O-(4-Methylbenzyl)hydroxylamine hydrochloride, is a compound that has been used in the synthesis of hydroxylamines and their reagents

Mode of Action

It is known to be used in the synthesis of hydroxylamines and their reagents , which suggests that it may interact with its targets to facilitate these chemical reactions.

Biochemical Pathways

Given its role in the synthesis of hydroxylamines and their reagents , it can be inferred that it may be involved in the biochemical pathways where these compounds play a role.

Result of Action

It has been noted that it can effectively treat tuberculosis and lower cholesterol levels in the blood when dissolved in bovine serum .

Action Environment

It is known to be stable in the form of a hydrochloride salt , suggesting that it may be stable under a variety of environmental conditions.

Safety and Hazards

The compound may form combustible dust concentrations in air . It may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction . It is suspected of causing cancer . It may cause damage to organs through prolonged or repeated exposure .

将来の方向性

特性

IUPAC Name |

O-[(4-methylphenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWBUEQJIPSFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192226 | |

| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(p-Methylbenzyl)hydroxylamine hydrochloride | |

CAS RN |

38936-62-8 | |

| Record name | Hydroxylamine, O-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38936-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038936628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)